3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid
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Overview
Description
3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s intricate structure and functional groups make it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Functionalization of the tricyclic core: After forming the tricyclic core, various functional groups are introduced through a series of reactions, such as oxidation, reduction, and substitution reactions. These reactions are carried out under controlled conditions to ensure the desired functional groups are added to the correct positions on the tricyclic core.
Introduction of the propanoic acid group: The final step involves the introduction of the propanoic acid group to the tricyclic core. This is typically achieved through esterification or amidation reactions, using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate: A similar compound with a triazole group, used in similar applications.
Benzoic acid 3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl ester: Another related compound with a benzoic acid ester group.
Uniqueness
3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}propanoic acid is unique due to its specific tricyclic structure and the presence of both oxo and propanoic acid functional groups. This combination of features provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-7(14)3-4-12-10(15)8-5-1-2-6(17-5)9(8)11(12)16/h5-6,8-9H,1-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULSTRQRJACLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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